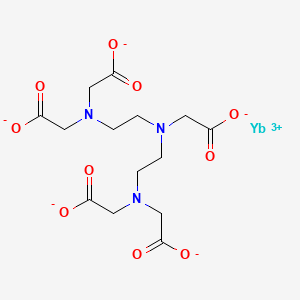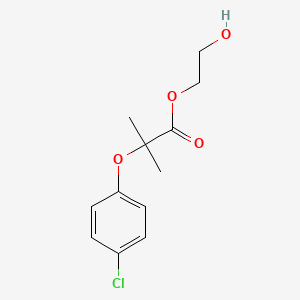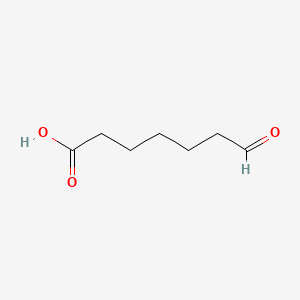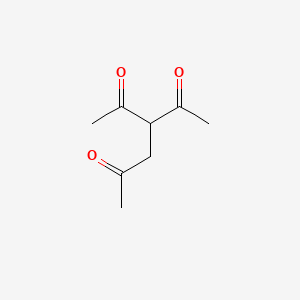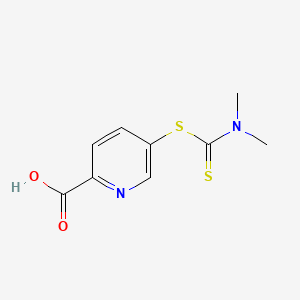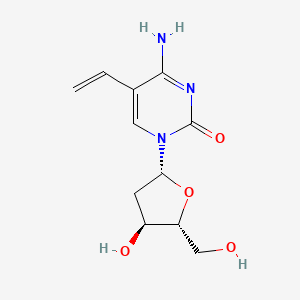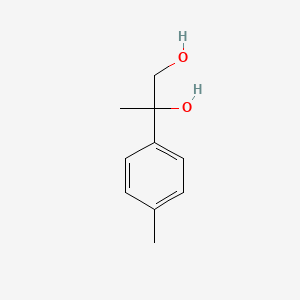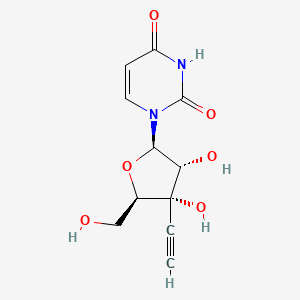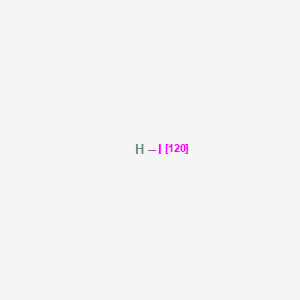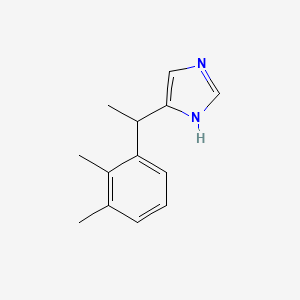![molecular formula C15H10F3N3 B1201970 N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Ouyang et al. (2016) established a rapid synthetic method for a compound related to N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine, highlighting its potential biological activities in medicine (Ouyang et al., 2016). Similarly, Xu Li-feng (2011) discussed the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, emphasizing the importance of quinazoline derivatives as nitrogen-containing heterocyclic compounds with significant biological activity (Xu Li-feng, 2011).
Pharmacological Investigations
Several studies have explored the pharmacological potential of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives. Saravanan et al. (2014) synthesized a series of novel 2-phenylquinazolin-4(3H)-one derivatives and evaluated their analgesic, anti-inflammatory, and antimicrobial activities (Saravanan et al., 2014). Furthermore, Dash et al. (2017) synthesized new quinazoline-4-one/4-thione derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Applications in Organic Light-Emitting Diodes (OLEDs)
The use of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives in OLEDs has been a significant area of research. Su and Zheng (2018) synthesized and investigated iridium(III) complexes using 4-(4-(trifluoromethyl)phenyl) quinazoline as the main ligand for application in OLEDs, demonstrating good device performance (Su & Zheng, 2018). This suggests the potential of these derivatives in electronic and photonic applications.
Antiviral Activity
The antiviral properties of quinazolinamine derivatives have also been investigated. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation and evaluated their anti-Tobacco mosaic virus (TMV) activity, revealing weak to good antiviral activity (Luo et al., 2012).
Propiedades
Nombre del producto |
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine |
|---|---|
Fórmula molecular |
C15H10F3N3 |
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)10-4-3-5-11(8-10)21-14-12-6-1-2-7-13(12)19-9-20-14/h1-9H,(H,19,20,21) |
Clave InChI |
VCOMYMMMFREKQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



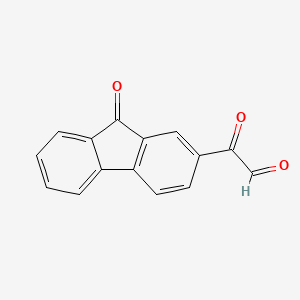
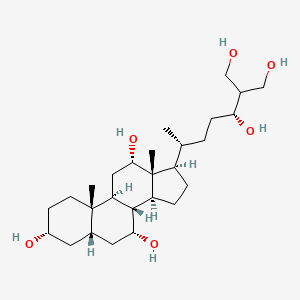
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
